Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-fluorophenyl group, a methyl carboxylate moiety, and a phthalazinone-derived carbamoyl side chain.
Properties
Molecular Formula |
C21H15FN4O4S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H15FN4O4S/c1-26-19(28)14-9-4-3-8-13(14)15(25-26)18(27)24-21-23-16(20(29)30-2)17(31-21)11-6-5-7-12(22)10-11/h3-10H,1-2H3,(H,23,24,27) |
InChI Key |
BBALVTAFLUGRFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC(=CC=C4)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the phthalazinone moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and phthalic anhydride. The reaction conditions usually involve heating under reflux and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its versatile reactivity allows for the construction of various functionalized derivatives.
Material Science: The unique electronic properties of the fluorophenyl and thiazole moieties make this compound of interest in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The presence of the fluorophenyl group may enhance its binding affinity and selectivity towards certain targets, while the thiazole ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Flexibility vs. Compound 4’s isostructural thiazole derivatives exhibit planar conformations, which may favor π-π stacking interactions in biological targets .
Substituent Effects: The 3-fluorophenyl group in the target compound mirrors the fluorinated aryl moieties in Compound 4 and Example 62, which are critical for metabolic stability and target affinity . The phthalazinone carbamoyl group in the target compound is unique, differing from the triazole-pyrazole hybrid in Compound 4 or the chromenone system in Example 62. This may alter solubility or enzymatic interactions .
Synthetic Efficiency :
- Example 62’s lower yield (46%) highlights challenges in coupling boronic acids with heterocyclic intermediates, a step that may also affect the target compound’s synthesis .
- Compound 4’s high yield suggests robust protocols for thiazole functionalization, which could inform optimization strategies for the target molecule .
Research Implications
- Crystallographic Insights : The triclinic symmetry and planar conformations observed in Compound 4 underscore the importance of structural characterization for rational drug design, a methodology applicable to the target compound using techniques like SHELX .
- Fluorination Trends : The prevalence of fluorophenyl groups across all compounds aligns with broader medicinal chemistry trends favoring fluorinated motifs for improved pharmacokinetics .
Biological Activity
Methyl 5-(3-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring and a fluorophenyl group, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 366.39 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activity
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.
Case Study: MCF-7 Cell Line
A notable study assessed the anticancer effects of thiazole derivatives on the MCF-7 breast cancer cell line using the MTT assay. The results indicated significant cytotoxicity at specific concentrations, suggesting that the thiazole moiety plays a crucial role in inhibiting cancer cell proliferation .
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Thiazole Derivative A | 10 | 45 |
| Thiazole Derivative B | 20 | 30 |
| Control (Doxorubicin) | 10 | 25 |
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial activity against Gram-positive and Gram-negative bacteria, this compound exhibited notable inhibitory effects:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity may stem from interference with bacterial cell wall integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
